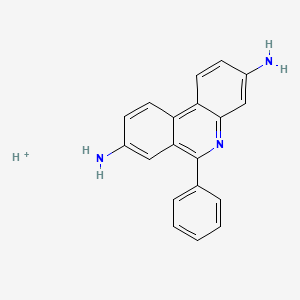

3,8-Diamino-6-phenyl-phenanthridine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

62895-33-4 |

|---|---|

Molecular Formula |

C19H16N3+ |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

hydron;6-phenylphenanthridine-3,8-diamine |

InChI |

InChI=1S/C19H15N3/c20-13-6-8-15-16-9-7-14(21)11-18(16)22-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H,20-21H2/p+1 |

InChI Key |

CPNAVTYCORRLMH-UHFFFAOYSA-O |

SMILES |

[H+].C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N |

Canonical SMILES |

[H+].C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N |

Synonyms |

3,8-DAPP 3,8-diamino-6-phenyl-phenanthridine 3,8-diamino-6-phenylphenanthridine |

Origin of Product |

United States |

Molecular Recognition and Binding Mechanisms of 3,8 Diamino 6 Phenyl Phenanthridine with Biological Macromolecules

Intercalative Binding to Deoxyribonucleic Acid (DNA)

3,8-Diamino-6-phenyl-phenanthridine is recognized as a DNA intercalator, a class of molecules that insert themselves between the base pairs of the DNA double helix. This mode of binding is a critical aspect of its biological activity and has been a subject of detailed scientific investigation.

Structural Basis of Intercalation and Helical Unwinding

The planar, aromatic structure of the phenanthridine (B189435) core is central to its ability to intercalate into DNA. This flat moiety stacks between adjacent base pairs, causing a local deformation of the DNA structure. This insertion leads to an unwinding of the DNA helix to accommodate the intercalator. The degree of unwinding is a characteristic feature of the specific intercalator-DNA complex. The amino groups at the 3 and 8 positions, as well as the phenyl group at the 6 position, play crucial roles in stabilizing the complex through various non-covalent interactions with the DNA backbone and base pairs. The curvature of the phenanthridine aromatic system is well-suited to the shape of an average DNA base pair, facilitating this insertion. nih.gov

Sequence Preferences and Binding Stoichiometry in DNA Complexes

While intercalation can occur at various sites along the DNA molecule, certain intercalators exhibit a preference for specific base pair sequences. The interactions between the substituents on the phenanthridine ring and the functional groups of the DNA bases in the major and minor grooves can lead to these preferences. The stoichiometry of the binding, or the ratio of DAPP molecules to DNA base pairs at saturation, provides insight into the number of available binding sites and the cooperativity of the binding process.

Energetic Contributions to DNA-3,8-Diamino-6-phenyl-phenanthridine Complex Formation

The formation of the DAPP-DNA complex is a thermodynamically favorable process, driven by a combination of enthalpic and entropic contributions. The primary driving forces for intercalation include:

Van der Waals forces: These interactions occur between the planar aromatic rings of DAPP and the DNA base pairs.

Hydrogen bonding: The amino groups on the DAPP molecule can form hydrogen bonds with the phosphate (B84403) backbone or the edges of the base pairs. cymitquimica.com

Electrostatic interactions: The positively charged phenanthridinium ring (under physiological conditions) interacts favorably with the negatively charged phosphate backbone of DNA.

Hydrophobic effects: The displacement of water molecules from the DNA surface and the intercalator upon binding contributes favorably to the entropy of the system.

A study on the affinity of DAPP for supercoiled plasmid DNA (pDNA) quantified the dissociation constant (Kd) to be 2.29 ± 0.195 × 10⁻⁷ M, indicating a high affinity. nih.gov

Interactions with Ribonucleic Acid (RNA) Structures

While DNA is a primary target, DAPP also interacts with RNA, which plays diverse roles in cellular processes. The binding of small molecules to RNA is of growing interest for its potential in therapeutic applications.

Binding Characteristics to Double-Stranded and Structured RNA

Similar to its interaction with DNA, DAPP can intercalate into double-stranded regions of RNA. RNA molecules often fold into complex three-dimensional structures containing helices, loops, and junctions. DAPP can bind to these structured regions, with the binding characteristics being influenced by the specific RNA architecture. The principles of intercalation, involving the insertion of the planar phenanthridine ring between base pairs, are generally applicable to dsRNA as well.

Fluorescence Modulation upon RNA Complexation

A notable feature of DAPP and its derivatives is the change in their fluorescence properties upon binding to nucleic acids. Generally, phenanthridine derivatives with two amino groups at the 3 and 8 positions exhibit a weak intrinsic fluorescence in aqueous solution, which is significantly enhanced upon binding to DNA or RNA. nih.gov This fluorescence enhancement is a valuable tool for studying these interactions. The restricted environment of the intercalation site reduces non-radiative decay pathways for the excited state of the DAPP molecule, leading to an increase in fluorescence quantum yield. This property allows for the use of DAPP in fluorescence-based assays to monitor RNA binding and to screen for other molecules that might compete for the same binding sites.

| Macromolecule | Binding Mode | Key Interactions | Dissociation Constant (Kd) |

| DNA | Intercalation | Van der Waals, Hydrogen Bonding, Electrostatic | 2.29 x 10⁻⁷ M (for supercoiled pDNA) nih.gov |

| RNA | Intercalation (in ds regions) | Van der Waals, Hydrogen Bonding, Electrostatic | Not explicitly found in search results |

Modulation of Enzymatic Activities through Molecular Interaction

The interaction of 3,8-Diamino-6-phenylphenanthridine (B17713) with DNA can significantly influence the function of enzymes that use DNA as a substrate. By altering the topology and structure of the DNA duplex, this phenanthridine derivative can modulate the catalytic activities of key enzymes involved in DNA replication, transcription, and maintenance of genomic integrity.

Topoisomerase Enzyme Family Interactions and Functional Consequences

Phenanthridine derivatives are a well-established class of compounds that can target topoisomerase enzymes. mdpi.comresearchgate.net These enzymes are crucial for resolving topological challenges in DNA that arise during processes like replication and transcription. They function by creating transient breaks in the DNA backbone, allowing strands to pass through each other before resealing the break. nih.gov Intercalating agents, such as phenanthridines, can interfere with this catalytic cycle.

While specific studies detailing the interaction of 3,8-Diamino-6-phenylphenanthridine with topoisomerases are limited, the activities of structurally related benzo[c]phenanthridines provide insight into the potential mechanisms. For instance, the benzo[c]phenanthridine (B1199836) P8-D6 has been shown to act as a dual inhibitor of both topoisomerase I and topoisomerase II by stabilizing the covalent enzyme-DNA intermediate, which leads to the accumulation of DNA strand breaks. mdpi.com This stabilization of the "cleavable complex" is a hallmark of topoisomerase poisons.

Other substituted benzo[i]phenanthridines have also demonstrated potent topoisomerase I-targeting activity, with some derivatives exhibiting cytotoxicity with IC50 values in the nanomolar range. nih.govnih.gov The specific substitutions on the phenanthridine ring are critical for the potency and selectivity of topoisomerase inhibition. For example, studies on 11-substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine derivatives have shown that modifications at this position can yield highly potent topoisomerase I-targeting agents. nih.gov Given that 3,8-Diamino-6-phenylphenanthridine possesses amino groups at the 3 and 8 positions and a phenyl group at the 6 position, these substituents are expected to play a crucial role in its interaction with the topoisomerase-DNA complex.

Table 1: Cytotoxicity of Selected Benzo[i]phenanthridine Derivatives

| Compound | Cell Line | IC50 (nM) | Primary Molecular Target |

| 11-aminoalkyl derivative of 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine | RPMI8402 | 20 - 120 | Topoisomerase I |

| 11-aminocarboxy derivative of 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine | RPMI8402 | 20 - 120 | Topoisomerase I |

| 11-[(2-dimethylamino)ethyl]carboxamide of 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine | RPMI8402 | 20 - 120 | Topoisomerase I |

This table presents data for related phenanthridine derivatives to illustrate the potential activity of this class of compounds. Data from a study by Feng et al., 2008. nih.gov

DNA Polymerase Inhibition Mechanisms

The mechanism of inhibition is often competitive with respect to the DNA template. nih.gov Studies on other intercalating compounds, such as acridines, have shown that they act as competitive inhibitors of DNA polymerase I when the DNA concentration is varied, while exhibiting non-competitive inhibition when the concentration of deoxynucleoside triphosphates is varied. nih.gov This suggests that the primary mode of action is through binding to the DNA template rather than direct interaction with the enzyme's active site for nucleotide binding.

While direct experimental data on the inhibition of DNA polymerase by 3,8-Diamino-6-phenylphenanthridine is not extensively documented, a study on the closely related compound, 3,8-diamino-6-ethyl-5-methylphenanthridinium bromide (a derivative of ethidium (B1194527) bromide), demonstrated inhibition of DNA-dependent DNA-polymerase. nih.gov This provides strong evidence that the phenanthridine scaffold is capable of inhibiting this class of enzymes. The "weak intercalator" approach suggests that linking multiple weak intercalating units can lead to more potent and specific inhibition of polymerases by targeting the nucleic acid substrate. nih.gov

Chromatin Structure Perturbations and Histone Dissociation

In eukaryotic cells, DNA is packaged into a highly organized structure called chromatin, which consists of DNA wrapped around histone proteins to form nucleosomes. The accessibility of DNA within chromatin is a key factor in regulating gene expression and other DNA-templated processes. DNA intercalators can significantly perturb this higher-order structure.

Influence on Chromatin Accessibility and DNA Conformation

The intercalation of molecules like 3,8-Diamino-6-phenylphenanthridine into the DNA helix introduces structural changes that can affect chromatin compaction. The unwinding of the DNA helix upon intercalation can introduce torsional stress and lead to a more open and accessible chromatin conformation. nih.gov This increased accessibility can have profound effects on cellular processes by exposing previously shielded DNA regions to regulatory proteins.

However, the interaction of intercalators with chromatin is complex. The superhelical constraint of DNA within nucleosomes is a major barrier to intercalation, leading to preferential binding to the more accessible linker DNA regions between nucleosomes. nih.gov The binding of intercalators can lead to the dissociation of histones from the DNA, further altering chromatin structure. oup.com This process is thought to be driven by the conformational changes in DNA induced by the intercalating agent, which weakens the electrostatic and hydrophobic interactions between DNA and histones.

Quantitative Assessment of Binding Sites in Chromatin

In a study utilizing 3,8-Diamino-6-phenylphenanthridine (DAPP) immobilized on a Sepharose support, the dissociation constant (Kd) for the interaction with supercoiled plasmid DNA was determined. This value provides a measure of the affinity between the ligand and DNA.

Table 2: Binding Affinity of 3,8-Diamino-6-phenylphenanthridine to Plasmid DNA

| Ligand | Substrate | Dissociation Constant (Kd) |

| 3,8-Diamino-6-phenylphenanthridine (DAPP)-Sepharose | Supercoiled Plasmid DNA | 2.29 ± 0.195 x 10⁻⁷ M |

Data from a study on the application of DAPP as a chromatographic affinity ligand. The Kd value reflects the affinity in this specific experimental setup. It is important to note that binding affinity to chromatin in a cellular context may differ due to the presence of histones and other chromosomal proteins.

The study of how intercalators like 3,8-Diamino-6-phenylphenanthridine interact with and alter chromatin structure is crucial for understanding their full range of biological activities, from their use as fluorescent probes to their potential as therapeutic agents. The dissociation of histones and the resulting changes in chromatin accessibility can have far-reaching consequences for gene regulation and genome stability. byui.eduyoutube.comyoutube.com Further research employing techniques such as chromatin immunoprecipitation (ChIP) could provide more detailed information on the specific binding sites and structural perturbations induced by this compound within the cellular chromatin landscape. nih.gov

Spectroscopic and Biophysical Characterization of 3,8 Diamino 6 Phenyl Phenanthridine Biomolecule Complexes

Fluorescence Spectroscopy in Mechanistic Elucidation and Probe Development

Fluorescence spectroscopy is a highly sensitive technique for studying the binding of ligands to biomolecules. Phenanthridine (B189435) derivatives, such as 3,8-Diamino-6-phenyl-phenanthridine, are known for their fluorescent properties, which can be significantly altered upon interaction with nucleic acids. nih.gov

Detailed Research Findings:

Studies on phenanthridine derivatives reveal that the nature and position of substituents on the phenanthridine ring play a crucial role in their fluorescence response upon DNA binding. For instance, phenanthridines with two amino groups, as in DAPP, typically exhibit weak fluorescence in solution, which is dramatically enhanced upon intercalation into the DNA double helix. This fluorescence enhancement is attributed to the rigid environment provided by the DNA base pairs, which restricts non-radiative decay pathways of the excited state.

A study on a covalently linked phenanthridinium-DNA conjugate, synthesized from this compound, demonstrated the intercalative nature of the phenanthridinium moiety within the DNA duplex through steady-state fluorescence spectroscopy. nih.gov The fluorescence properties of such systems are often dependent on the surrounding microenvironment, including the specific base pairs adjacent to the intercalation site. For example, some phenanthridine analogues show fluorescence quenching when interacting with GC-rich regions of DNA, while emission is enhanced in the presence of AT-rich sequences. nih.gov

The development of fluorescent probes often utilizes the "light-switch" effect, where the fluorescence of a molecule is turned on or significantly increased upon binding to its target. The strong luminescence of DAPP and its derivatives makes them excellent candidates for such applications, enabling the detection and characterization of nucleic acid structures. nih.govnih.gov

Absorbance Spectroscopy and Hyperchromicity Analysis of Ligand-Nucleic Acid Interactions

UV-Visible absorbance spectroscopy is a fundamental tool for monitoring the formation of ligand-nucleic acid complexes. The interaction of a small molecule with DNA can lead to changes in the absorbance spectrum, namely hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and a shift in the maximum wavelength (bathochromic or hypsochromic shift).

Detailed Research Findings:

Intercalation of a planar aromatic molecule like DAPP between the base pairs of DNA typically results in hypochromism and a bathochromic (red) shift in the absorption spectrum. Hypochromism arises from the coupling of the electronic transitions of the intercalated chromophore with those of the DNA bases, while the red shift is due to the decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the ligand upon insertion into the hydrophobic environment of the DNA core.

Conversely, hyperchromism can be indicative of electrostatic interactions or a partial disruption of the DNA secondary structure. nih.gov Computational studies on the interaction of 3,8-diamino-6-phenylphenanthridine (B17713) (referred to as DPP in the study) with a DNA decamer have shown that the binding is significantly influenced by dispersion energy. cuni.cz These theoretical investigations also suggest that the charge-transfer contribution to the interaction energy is similar for both charged and uncharged phenanthridine intercalators. cuni.cz

By titrating a solution of nucleic acid with increasing concentrations of the ligand and monitoring the changes in absorbance, a binding isotherm can be constructed. From this data, the intrinsic binding constant (Kb), which quantifies the affinity of the ligand for the nucleic acid, can be determined using models such as the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.

A study on DAPP immobilized on a Sepharose matrix for affinity chromatography of supercoiled plasmid DNA reported a dissociation constant (Kd) of 2.29 ± 0.195 × 10-7 M, indicating a high affinity for DNA. nih.gov While this value is for an immobilized ligand, it provides an indication of the strong binding potential of DAPP for nucleic acids in solution.

Circular Dichroism Spectroscopy for Conformational Studies of Nucleic Acid-Bound Forms

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes in chiral macromolecules like nucleic acids upon ligand binding. The CD spectrum of DNA is sensitive to its secondary structure (e.g., B-form, A-form, Z-form, or G-quadruplex), and interactions with small molecules can induce characteristic changes in these spectra.

Detailed Research Findings:

The typical CD spectrum of B-form DNA exhibits a positive band around 275 nm and a negative band around 245 nm. Intercalation of a ligand like DAPP can cause significant perturbations in these bands. An increase in the molar ellipticity of the positive band and a shift in the crossover point are often observed, which are indicative of the unwinding and lengthening of the DNA helix associated with intercalation.

Furthermore, an achiral ligand like DAPP can exhibit an induced CD (ICD) signal upon binding to the chiral DNA molecule. The sign and magnitude of the ICD signal can provide information about the orientation of the bound ligand relative to the DNA helix axis.

A study involving a phenanthridinium-containing DNA building block, synthesized from this compound, utilized CD spectroscopy to confirm the intercalation of the phenanthridinium moiety. nih.gov The resulting modified DNA duplexes showed CD spectra that were consistent with an intercalated structure, highlighting the utility of this technique in confirming the binding mode. The study also noted that the counterbase in the complementary strand had only a minor influence on the intercalation properties observed in the CD spectra. nih.gov

Viscometric and Sedimentation Analyses of Nucleic Acid-Ligand Systems

Hydrodynamic methods, such as viscometry and sedimentation analysis, provide valuable insights into the binding mode of small molecules to nucleic acids. These techniques are particularly useful for distinguishing between intercalation and groove binding.

Detailed Research Findings:

Sedimentation analysis, performed using an analytical ultracentrifuge, can also be used to probe ligand-DNA interactions. The sedimentation coefficient of DNA is dependent on its mass, shape, and density. Intercalation, by increasing the length and stiffness of the DNA, can lead to changes in its sedimentation behavior. These changes can be used to determine binding parameters and to further characterize the nature of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Site Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can provide atomic-level information about the interaction between a small molecule and a biomolecule. By monitoring changes in the chemical shifts and nuclear Overhauser effects (NOEs) of both the ligand and the biomolecule upon complex formation, the specific binding site and the conformation of the complex can be determined.

Detailed Research Findings:

In the context of DAPP-nucleic acid interactions, 1D and 2D NMR techniques can be employed. In a typical 1D NMR titration experiment, the spectrum of the nucleic acid (usually a short oligonucleotide of known sequence) is monitored as the ligand is added. Protons on the nucleic acid that are close to the binding site of the ligand will experience a change in their local electronic environment, resulting in a perturbation of their chemical shifts. By mapping these chemical shift perturbations onto the structure of the oligonucleotide, the binding site can be identified.

For example, large upfield shifts of the imino proton signals and some aromatic proton signals of the DNA bases are characteristic of an intercalative binding mode. Furthermore, intermolecular NOEs between the protons of DAPP and the protons of the nucleic acid can provide direct evidence of their spatial proximity, allowing for a detailed three-dimensional model of the complex to be constructed.

While specific NMR studies detailing the interaction of this compound with nucleic acids were not found in the performed search, the principles of using NMR for such investigations are well-established. For instance, studies on other DNA-binding molecules have successfully used this technique to pinpoint their binding to the major or minor groove or to confirm their intercalation between specific base pairs.

Advanced Research Applications of 3,8 Diamino 6 Phenyl Phenanthridine As a Molecular Probe

Utilization in Nucleic Acid Electrophoretic Mobility Shift Assays and Gel Visualization Methodologies

A cornerstone of molecular biology, gel electrophoresis, relies heavily on 3,8-Diamino-6-phenyl-phenanthridine for the visualization of nucleic acid fragments. youtube.com When subjected to an electric field, DNA and RNA molecules migrate through a gel matrix, typically agarose (B213101) or polyacrylamide, at rates inversely proportional to their size. The inclusion of this compound, either in the gel and running buffer or as a post-electrophoresis stain, allows for the detection of these separated fragments. ibisci.comthermofisher.com Upon intercalation into the nucleic acid double helix, the dye's fluorescence intensifies by approximately 20 to 25-fold, emitting a characteristic orange color when illuminated with UV light. sigmaaldrich.comwikipedia.org This enables the visualization of DNA bands containing as little as 0.5 to 5.0 ng of DNA. thermofisher.com

The compound is also integral to Electrophoretic Mobility Shift Assays (EMSA), a technique used to study protein-nucleic acid interactions. researchgate.nettandfonline.com In an EMSA, a nucleic acid probe is incubated with a protein sample and then subjected to non-denaturing gel electrophoresis. If the protein binds to the nucleic acid, the resulting complex will migrate more slowly through the gel than the unbound probe, causing a "shift" in the band's position. Staining the gel with this compound allows for the visualization of both the shifted and unshifted bands, thereby confirming the interaction. thermofisher.comnih.gov While more sensitive methods using labeled probes exist, this compound staining provides a straightforward and accessible method for initial assessments of protein-DNA binding. researchgate.netresearchgate.net

There are two primary methods for staining gels with this compound:

In-gel Staining: The dye is added to the molten agarose before the gel is cast, typically at a final concentration of 0.5 µg/mL. thermofisher.com This method is convenient but can slightly reduce the migration rate of linear double-stranded DNA. thermofisher.comsigmaaldrich.com

Post-staining: The gel is run without the dye and then immersed in a staining solution containing 0.5–1.0 µg/mL of this compound for 15-60 minutes. thermofisher.com This is often followed by a destaining step in water to reduce background fluorescence and improve the signal-to-noise ratio. sigmaaldrich.com

| Staining Method | Concentration | Procedure | Advantages | Disadvantages |

| In-gel Staining | 0.5 µg/mL | Added to molten agarose before casting. | Faster visualization, less waste. | May slightly alter DNA mobility. thermofisher.com |

| Post-staining | 0.5-1.0 µg/mL | Gel is submerged in staining solution after electrophoresis. | No interference with DNA migration during the run. | More time-consuming, larger volume of hazardous waste. |

Investigations into Mitochondrial Nucleic Acid Dynamics and Depletion Studies

This compound serves as a vital probe for studying mitochondrial DNA (mtDNA). It can be used to visualize mtDNA within living cells and is a key agent for inducing mtDNA depletion, creating so-called rho0 cells (cells lacking mtDNA) for research purposes. wikipedia.orgnih.gov

Using techniques like laser scanning confocal fluorescence microscopy, this compound can be used to investigate the distribution, morphology, and dynamics of mitochondria and their nucleoids (the structures containing mtDNA). nih.gov Studies have shown that it can reveal different populations of mitochondria within a single cell, characterized by varying fluorescence intensity, which may correlate with different levels of replicative or transcriptional activity of the mtDNA. nih.gov For instance, an intense fluorescence in certain mitochondria suggests high accessibility of the mtDNA to the dye, possibly indicating active biogenesis or metabolism. nih.gov

A significant application of this compound in mitochondrial research is the experimental depletion of mtDNA. nih.gov Treating cells with low concentrations of the compound inhibits mtDNA replication without significantly affecting nuclear DNA. nih.govnih.gov This process allows researchers to study the consequences of mtDNA loss on cellular function, including bioenergetics, metabolism, and signaling pathways. nih.govplos.org For example, studies using this method have revealed that mtDNA depletion can lead to a reduction in mitochondrial respiration and, in neurons, a decrease in the expression of mitochondrial creatine (B1669601) kinase, impacting the cell's energy buffering system. nih.govnih.gov This approach of creating rho0 cells is also crucial for studies involving the introduction of new mtDNA to create cytoplasmic hybrids, or "cybrids," which helps in understanding the function of specific mtDNA variants. nih.gov The process of EtBr-induced mitochondrial degradation has been shown to occur via autophagy, a cellular recycling mechanism. spandidos-publications.com

Application in Chromatin Structure and Remodeling Assays

The accessibility of DNA within chromatin—the complex of DNA and histone proteins—is a key factor in gene regulation. This compound can be used as a probe to investigate the structure of chromatin and how it changes. nih.gov The binding of the dye to DNA is hindered by the presence of histone proteins, which compact the DNA into nucleosomes. sigmaaldrich.com Therefore, the extent of this compound binding can be used to measure the accessibility of DNA within chromatin. nih.gov

Fluorescence studies have shown that in native chromatin, a large fraction of the DNA is accessible to the dye, but with different binding affinities compared to pure DNA. nih.gov The presence of histone H1, a linker histone that helps in higher-order chromatin packing, has been shown to influence the binding characteristics, suggesting that this compound can be used to probe different levels of chromatin compaction. nih.govacs.org

Furthermore, the intercalation of this compound can itself induce changes in chromatin structure. At critical concentrations, the binding of the dye can lead to the dissociation of the nucleosome core particle, starting with the release of histones H2A and H2B. nih.gov This property can be utilized in studies of nucleosome dynamics and stability. The compound's ability to introduce positive supercoiling can also be used to investigate the chiral transition of nucleosomal structures and the role of histone tails and DNA sequence in these dynamics. nih.gov While techniques like DNase-seq and ATAC-seq are more modern methods for mapping chromatin accessibility, this compound remains a useful tool for bulk biochemical and biophysical studies of chromatin structure. abcam.com

Development of Fluorimetric Assays for Nucleic Acid Quantification and Interaction Studies

The dramatic increase in fluorescence quantum yield of this compound upon binding to nucleic acids is the basis for its use in various fluorimetric assays. nih.govdocumentsdelivered.com This property allows for the sensitive quantification of DNA and RNA in solution. By measuring the fluorescence intensity of a solution containing the dye after the addition of a nucleic acid sample, the concentration of the nucleic acid can be determined. The fluorescence enhancement is significant, with reports of a 25-fold increase upon binding to double-stranded DNA. sigmaaldrich.com

This fluorescence enhancement also forms the basis of displacement assays, which are used to study the interaction of other small molecules with DNA. nih.govrsc.org In a typical displacement assay, a solution containing a pre-formed complex of DNA and this compound exhibits strong fluorescence. When a test compound that also binds to DNA is added, it can displace the dye from the DNA, leading to a quenching or decrease in the fluorescence intensity. rsc.orgresearchgate.net The degree of fluorescence quenching can be used to infer the binding affinity of the test compound for DNA. This method is often used as a preliminary screening tool to identify potential DNA intercalators or groove-binders. nih.gov However, it is important to note that a decrease in fluorescence may not always be due to simple displacement and could involve the formation of a ternary complex, requiring confirmation with other techniques like isothermal titration calorimetry. nih.gov

The spectral properties of this compound that are key to its use in fluorimetric assays are summarized below:

| Property | Wavelength (nm) | Notes |

| UV Absorbance Maxima | 300 and 520 | For the DNA-bound form. thermofisher.com |

| Emission Maximum | 590 | Emits in the orange-red part of the spectrum. thermofisher.com |

These fluorimetric assays provide a relatively simple, rapid, and cost-effective means to quantify nucleic acids and to screen for DNA-binding agents in a high-throughput manner.

Computational and Theoretical Approaches to 3,8 Diamino 6 Phenyl Phenanthridine Interactions

Molecular Dynamics Simulations of Intercalation Processes and Complex Stability

Molecular dynamics (MD) simulations are instrumental in elucidating the dynamic nature of 3,8-Diamino-6-phenyl-phenanthridine's intercalation into DNA and the stability of the resulting complex. These simulations model the movement of atoms over time, providing a granular view of the intercalation pathway and the conformational changes in both the ligand and the DNA.

Research employing MD simulations has provided significant insights into the behavior of phenanthridine (B189435) derivatives, including this compound, upon interaction with DNA. These simulations are often performed using sophisticated software packages like GROMACS, employing force fields such as the Cornell et al. force field to describe the interatomic forces. cuni.cz

To assess the stability of the intercalated complex, free energy calculations are often performed using methods like thermodynamic integration. cuni.cz This approach allows for the calculation of the free energy change associated with the binding process, providing a quantitative measure of complex stability. The intercalation of this compound into a DNA decamer has been a subject of such computational studies. cuni.cz

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Simulation Software | Software package used to run the simulations. | GROMACS 3.1.4 |

| Force Field | Set of parameters to describe the potential energy of the system. | Cornell et al. force field |

| Solvent Model | Representation of the solvent molecules. | Explicit water models |

| Free Energy Calculation | Method to determine the free energy of binding. | Thermodynamic Integration (TI) |

| Potential Energy Scaling | Technique to avoid singularities in potential energy terms. | Soft core potential energy scaling |

The findings from these simulations indicate that the intercalation process is a dynamic equilibrium, with the phenanthridine derivative inserting into the DNA base stack. The stability of this complex is influenced by a combination of factors, including non-covalent interactions like van der Waals forces and electrostatic interactions.

Quantum Chemical Calculations of Electronic Structure, Intercalation Energetics, and Spectroscopic Properties

Quantum chemical (QC) calculations offer a detailed understanding of the electronic properties and energetics of the interaction between this compound and DNA. These methods, which are based on the principles of quantum mechanics, can provide insights that are not accessible through classical molecular mechanics simulations.

Studies have utilized both ab initio and semi-empirical QC calculations to investigate the intercalation of this compound (referred to in some literature as DPP) into DNA. cuni.cz These calculations have been crucial in dissecting the various contributions to the binding energy.

The stabilization energy of the this compound-DNA complex is primarily governed by dispersion energy. cuni.cz While electrostatic and charge-transfer contributions are also present, dispersion forces are the dominant factor in the binding of this neutral intercalator. cuni.cz This is in contrast to its cationic analogue, ethidium (B1194527), where electrostatic interactions play a more significant role. cuni.cz

Natural Bond Orbital (NBO) analysis has been employed to quantify the charge-transfer contribution to the interaction energy. For the this compound-DNA base complex, the total second-order perturbation energy (E2) was calculated to be 40.3 kcal/mol at the B3LYP/6-31G** level of theory. cuni.cz Furthermore, the amount of electron transfer from the DNA bases to the intercalator was found to be 0.02 electrons. cuni.cz

| Property | Method | Calculated Value |

|---|---|---|

| Total E2 Energy (Charge-Transfer) | NBO Analysis (B3LYP/6-31G**) | 40.3 kcal/mol |

| Electron Transfer | NBO Analysis | 0.02 electrons |

These quantum chemical calculations underscore the importance of a correlated ab initio approach to accurately describe the stacking interactions that are fundamental to the intercalation process. cuni.cz Lower-level methods like Hartree-Fock (HF) and standard Density-Functional Theory (DFT) are often insufficient for describing these dispersion-dominated systems. cuni.cz

Docking Studies and Binding Site Prediction within Complex Biological Architectures

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode of a ligand to its target receptor.

For this compound, docking studies have been instrumental in visualizing and analyzing its intercalation into the DNA double helix. These studies help in identifying the specific binding site, which is typically the space between adjacent base pairs. The phenanthridine ring system stacks with the DNA bases, while the phenyl group often resides in one of the grooves of the DNA.

The prediction of the binding site is a critical aspect of docking. For intercalators like this compound, the primary binding site is well-established as the intercalation cavity of DNA. Docking algorithms can explore various possible intercalation sites and rank them based on a scoring function, which estimates the binding affinity.

While the primary biological target for this compound is DNA, docking studies can also be employed to investigate potential off-target interactions with other biological macromolecules, such as proteins. By screening the compound against a panel of protein structures, it is possible to predict potential binding partners and hypothesize about other biological activities. However, the majority of the available computational research has focused on its interaction with DNA.

Design and Synthesis of Novel 3,8 Diamino 6 Phenyl Phenanthridine Analogs for Mechanistic Investigations

Structure-Activity Relationship Studies of Phenanthridine (B189435) Derivatives in Biomolecular Interactions

A fundamental aspect of developing molecular probes and therapeutic agents is the systematic study of how structural modifications to a parent compound influence its biological activity. For 3,8-Diamino-6-phenyl-phenanthridine, such structure-activity relationship (SAR) studies would be pivotal in elucidating the key molecular determinants for its interaction with biomolecules, most notably DNA.

Hypothetically, SAR studies on analogs of this compound would involve the synthesis of a series of derivatives with systematic variations at several key positions:

The Amino Groups (Positions 3 and 8): Modification of the amino groups, for instance, through acylation, alkylation, or conversion to other functional groups, would directly probe their role in hydrogen bonding with the DNA backbone or base pairs. The charge and steric bulk at these positions would be expected to significantly impact binding affinity.

The Phenyl Ring (Position 6): Substitution on the phenyl ring with electron-donating or electron-withdrawing groups could modulate the electronic properties of the entire phenanthridine system, thereby influencing intercalation energetics. Furthermore, the introduction of bulky or functionalized substituents could be used to explore steric effects and introduce new interaction points within the DNA grooves.

The Phenanthridine Core: While synthetically more challenging, modifications to the core aromatic structure itself, such as the introduction of additional fused rings or heteroatoms, would profoundly alter the shape, size, and electronic distribution of the molecule, leading to potentially novel binding modes or specificities.

A systematic investigation of these structural modifications would allow for the construction of a detailed SAR map, correlating specific chemical features with changes in DNA binding affinity (e.g., as measured by changes in melting temperature, fluorescence intercalation assays, or surface plasmon resonance) and sequence selectivity.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

| Compound ID | Modification | Predicted Effect on DNA Binding Affinity | Rationale |

| DAPP-001 | Unmodified this compound | Baseline | Parent compound for comparison. |

| DAPP-002 | 3,8-Diacetylamino-6-phenyl-phenanthridine | Decreased | Acetylation neutralizes the positive charge of the amino groups, likely reducing electrostatic interactions with the phosphate (B84403) backbone of DNA. |

| DAPP-003 | 3,8-Diamino-6-(4-nitrophenyl)-phenanthridine | Potentially Altered | The electron-withdrawing nitro group could affect the electronic distribution of the intercalating ring system, potentially altering binding energetics. |

| DAPP-004 | 3,8-Diamino-6-(4-methoxyphenyl)-phenanthridine | Potentially Altered | The electron-donating methoxy (B1213986) group could enhance stacking interactions within the DNA base pairs. |

This table is based on established principles of DNA-intercalator interactions and is for illustrative purposes only, as specific experimental data for these analogs is not available.

Development of Modified Phenanthridine Scaffolds with Tuned Binding Specificities or Spectroscopic Signatures

The development of modified this compound scaffolds would aim to create molecules with enhanced or novel properties, such as improved binding specificity for particular DNA sequences or structures, or tailored spectroscopic signatures for use as fluorescent probes.

For instance, attaching sequence-specific DNA binding moieties, such as polyamides or oligonucleotides, to the 6-phenyl group could transform the non-specific intercalator into a targeted agent. This approach could yield compounds capable of recognizing and binding to specific gene promoter regions or other DNA sequences of interest.

From a spectroscopic standpoint, the inherent fluorescence of the phenanthridine core provides a foundation for the design of sensitive probes. Modifications to the scaffold could be designed to achieve:

Environment-Sensitive Fluorescence: Introducing substituents that render the fluorescence quantum yield sensitive to the local environment (e.g., polarity, viscosity) could lead to "turn-on" or ratiometric probes that signal binding to their target.

Red-Shifted Emission: Extending the conjugation of the aromatic system or introducing specific fluorophores could shift the emission wavelength to the red or near-infrared region, which is advantageous for biological imaging due to reduced background autofluorescence and deeper tissue penetration.

Table 2: Hypothetical Modified Phenanthridine Scaffolds and Their Potential Applications

| Scaffold ID | Modification | Potential Application | Rationale |

| DAPP-F01 | Conjugation of a solvatochromic dye to the 6-phenyl group | Fluorescent probe for DNA conformation | The fluorescence emission would be expected to change upon intercalation into the less polar environment of the DNA helix. |

| DAPP-T01 | Attachment of a triplex-forming oligonucleotide to the 3-amino group | Sequence-specific DNA targeting agent | The oligonucleotide would guide the phenanthridine intercalator to a specific double-stranded DNA target, forming a stable triplex structure. |

| DAPP-N01 | Introduction of a nitro group at position 2 | Precursor for a "turn-on" fluorescent probe | The nitro group could act as a fluorescence quencher that is subsequently reduced in a specific biological environment to restore fluorescence. |

This table presents hypothetical designs and applications based on established principles in probe development and is for illustrative purposes.

Analytical Methodologies for Characterizing 3,8 Diamino 6 Phenyl Phenanthridine in Biological Research Systems

Chromatographic Techniques (HPLC, LC-MS) for Purity Assessment and Interaction Product Analysis

High-Performance Liquid Chromatography (HPLC) stands as a fundamental technique for assessing the purity of DAPP. Commercial suppliers of DAPP typically report a purity of ≥98% as determined by HPLC analysis. While specific published chromatograms detailing the routine purity analysis of DAPP are not extensively available in peer-reviewed literature, this quality control parameter is a standard in its commercial provision.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful platform for both the analysis of DAPP and the characterization of its interaction products, particularly with biomolecules like DNA. The inherent separation capabilities of liquid chromatography coupled with the sensitive and specific detection by mass spectrometry allow for the detailed investigation of complex mixtures.

In the context of its use as an affinity ligand for plasmid DNA purification, HPLC and LC-MS are critical for analyzing the elution fractions and understanding the binding and release mechanisms. For instance, in studies involving DAPP immobilized on a Sepharose matrix for affinity chromatography, analysis of the flow-through and elution fractions is essential to determine the efficiency of plasmid capture and release. These analyses would typically involve separating the different forms of plasmid DNA (supercoiled, open circular, and linear) and quantifying any unbound DAPP.

While detailed protocols for the analysis of DAPP in biological fluids are not widely published, the principles of reverse-phase HPLC can be applied. A typical method would likely utilize a C18 column with a gradient elution program involving a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) to ensure compatibility with mass spectrometry) and an organic modifier such as acetonitrile (B52724) or methanol. Detection can be achieved using a UV-Vis detector, leveraging the chromophoric nature of the phenanthridine (B189435) ring, or more selectively and sensitively using a mass spectrometer.

LC-MS analysis provides not only the retention time of DAPP but also its mass-to-charge ratio (m/z), confirming its identity. Furthermore, tandem mass spectrometry (LC-MS/MS) can be employed for structural elucidation of interaction products. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated, which can help identify modifications to the DAPP molecule or the biomolecule it is interacting with.

Table 1: Predicted Collision Cross Section (CCS) Data for 3,8-Diamino-6-phenyl-phenanthridine Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 286.13388 | 165.4 |

| [M+Na]⁺ | 308.11582 | 175.8 |

| [M-H]⁻ | 284.11932 | 172.5 |

| [M+NH₄]⁺ | 303.16042 | 181.0 |

| [M+K]⁺ | 324.08976 | 168.2 |

| [M+H-H₂O]⁺ | 268.12386 | 156.2 |

| [M+HCOO]⁻ | 330.12480 | 188.3 |

| [M+CH₃COO]⁻ | 344.14045 | 177.2 |

| [M+Na-2H]⁻ | 306.10127 | 174.3 |

| [M]⁺ | 285.12605 | 164.0 |

| [M]⁻ | 285.12715 | 164.0 |

This data is predicted and provides a theoretical basis for identifying DAPP adducts in mass spectrometry analysis.

Spectrophotometric Methods for Quantitative Determination in Experimental Contexts

Spectrophotometric methods, including UV-Visible absorption and fluorescence spectroscopy, are powerful tools for the quantitative determination of DAPP and for studying its interactions with biomolecules, most notably DNA. The planar aromatic structure of DAPP gives rise to strong electronic transitions, resulting in distinct absorption and fluorescence spectra that are sensitive to the molecule's environment.

The interaction of DAPP with DNA can be readily monitored by spectrophotometric titration. As DAPP intercalates between the base pairs of DNA, changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to longer wavelengths), are typically observed. These changes are indicative of the close association between the DAPP molecule and the DNA helix. By systematically adding DNA to a solution of DAPP and monitoring the spectral changes, a binding isotherm can be constructed, from which the binding constant (K) and the number of binding sites (n) can be determined.

A study on a nonquaternary analog of ethidium (B1194527) bromide, this compound (DAPP), utilized spectrophotometry to determine its pKa both free in solution and when complexed with DNA. researchgate.net This research highlighted the sensitivity of the compound's electronic structure to its binding state. researchgate.net Isosbestic points were observed during spectrophotometric pH titrations under specific conditions, indicating an equilibrium between two species. researchgate.net

The strong native fluorescence of DAPP provides a highly sensitive method for its quantification and for studying its binding interactions. Upon intercalation into the DNA double helix, the fluorescence of DAPP is often enhanced due to the more rigid and protected environment, which reduces non-radiative decay pathways. This fluorescence enhancement can be exploited for the quantitative determination of DAPP in solution and within biological systems.

Competitive binding assays using fluorescence spectroscopy are also a valuable application. In such experiments, DAPP can be used to displace other fluorescent DNA probes, and the resulting changes in the fluorescence signal can provide information about the relative binding affinities and binding modes of different compounds.

While specific excitation and emission maxima for DAPP are not consistently reported across the literature, phenanthridine and its derivatives are known to absorb in the UV and blue regions of the spectrum and emit in the blue-green to orange-red regions. The exact wavelengths will be dependent on the solvent and whether the molecule is free or bound to a macromolecule like DNA.

Table 2: Summary of Analytical Methodologies and Their Applications

| Methodology | Application | Key Findings/Parameters |

| HPLC | Purity Assessment | Commercially available DAPP is typically ≥98% pure. |

| LC-MS | Identification and Analysis of Interaction Products | Provides mass-to-charge ratio for identification and fragmentation patterns for structural elucidation of DAPP and its adducts. |

| UV-Visible Spectrophotometry | Quantitative Determination, DNA Binding Studies | Used to determine the pKa of DAPP and to study its interaction with DNA through spectral shifts and changes in absorbance. researchgate.net |

| Fluorescence Spectroscopy | Quantitative Determination, DNA Binding Studies | The intrinsic fluorescence of DAPP is sensitive to its environment and can be used to quantify the molecule and study its binding to DNA. |

Future Directions and Emerging Research Avenues for 3,8 Diamino 6 Phenyl Phenanthridine in Chemical Biology

Elucidation of Unexplored Interaction Modes with Novel Biomolecular Targets

While the interaction of 3,8-Diamino-6-phenyl-phenanthridine with DNA is well-documented, its potential to engage with other biomolecules remains a largely unexplored frontier. The compound is recognized as a DNA intercalator, a property that has been leveraged for the specific separation and purification of supercoiled plasmid DNA (pDNA) via affinity chromatography. caltagmedsystems.co.ukresearchgate.netnih.govgenscript.com Research has demonstrated that DAPP, when immobilized on a Sepharose matrix, shows a high affinity for pDNA, with a quantified dissociation constant (Kd) of 2.29 x 10⁻⁷ M. researchgate.netnih.gov This application itself points towards a nuanced mode of interaction that is sensitive to DNA topology.

Future research should systematically investigate the binding affinity and selectivity of DAPP and its derivatives for other nucleic acid structures. A key area of interest is the interaction with non-canonical DNA structures, such as G-quadruplexes, and various forms of RNA, including messenger RNA (mRNA) and non-coding RNAs. The planar, aromatic structure of DAPP suggests a potential for specific recognition of the unique loops and grooves present in these complex architectures.

Furthermore, a significant emerging avenue is the deliberate modification of the DAPP scaffold to inhibit its primary interaction mode and unlock new targeting capabilities. A compelling example is the development of the mitochondria-targeted superoxide (B77818) probe, MitoNeoD. nih.govuhi.ac.uk In this work, bulky neopentyl groups were strategically attached to the 3- and 8-amino positions of the phenanthridine (B189435) core. nih.gov This modification effectively prevents the molecule from intercalating into mitochondrial DNA, thereby redirecting its function from a nucleic acid binder to a sensor for reactive oxygen species within a specific organelle. nih.gov This strategy of using the DAPP core as a scaffold, whose inherent properties can be selectively masked or enhanced through chemical modification, opens the door to creating derivatives that target proteins, lipids, or other cellular components, moving far beyond its original application.

Application as a Foundation for Advanced Molecular Probes and Biosensors

The intrinsic photophysical properties of this compound, particularly its strong luminescence, make it an excellent foundational structure for the creation of advanced molecular probes and biosensors. caltagmedsystems.co.ukchemodex.com Its utility in the synthesis of fluorescent probes is already recognized, but its potential can be more fully realized through the integration of modern chemical biology strategies. chemodex.com

The synthesis of the MitoNeoD probe serves as a paradigm for future development. nih.govuhi.ac.uk Here, the DAPP framework was not only modified to prevent DNA intercalation but was also conjugated to a triphenylphosphonium (TPP) cation. nih.gov The lipophilic TPP cation acts as a targeting moiety, driving the accumulation of the probe within mitochondria in response to the organelle's membrane potential. nih.gov This modular design—combining the DAPP fluorophore, functional groups to modulate its primary activity, and specific targeting ligands—can be adapted to create a wide array of probes for imaging and sensing in living cells. Future work could involve conjugating DAPP to ligands that target other organelles, specific cell types, or even particular protein targets.

Another promising direction is the incorporation of DAPP into more complex sensing platforms, such as covalent organic frameworks (COFs). acs.orgfrontiersin.org For example, DAPP has been used as a monomer (DPP) along with triformylphloroglucinol (Tp) to create the phenanthridine-based β-keto-enamine COF known as TpDPP. acs.org These highly porous and crystalline materials can be designed for applications in sensing and catalysis. acs.orgfrontiersin.org By embedding the photoactive DAPP unit within a stable, porous framework, it is possible to develop robust, reusable biosensors. The pores of such COFs could be further functionalized with recognition elements like aptamers or enzymes, creating a synergistic system where the DAPP component provides the fluorescent signal readout in response to a specific binding or catalytic event. The development of electrochemical aptasensors highlights a trend toward combining specific recognition molecules with signal transducers, a strategy that could be readily applied to the DAPP fluorophore. nih.gov

Integration with Single-Molecule Techniques for Dynamic Interaction Analysis

Current understanding of DAPP's interactions is largely based on bulk analytical methods, such as affinity chromatography, which provide ensemble-averaged data. researchgate.netnih.gov A significant leap forward will come from applying single-molecule techniques to dissect the dynamic and mechanistic details of its interactions with biomolecules.

Techniques such as single-molecule Förster Resonance Energy Transfer (smFRET) could be employed to observe the conformational changes induced in a DNA or RNA molecule upon the binding of a single DAPP molecule in real-time. This would provide unprecedented insight into the kinetics of intercalation and the structural perturbations that result. Similarly, optical tweezers could be used to apply force to a single DNA strand, allowing researchers to measure how the binding of DAPP affects the mechanical properties of DNA and to quantify the forces involved in the intercalation process.

These advanced methods would be particularly valuable for exploring the nuanced interactions suggested by DAPP's effectiveness in separating plasmid topologies. researchgate.netnih.gov Single-molecule analysis could directly visualize and quantify the differences in binding kinetics, residence times, and local DNA distortion between supercoiled and relaxed DNA substrates. This would provide a mechanistic foundation for optimizing affinity-based purification systems and for understanding how small molecules recognize complex DNA architecture. By transitioning from bulk measurements to single-molecule resolution, researchers can uncover the transient intermediates and heterogeneous behaviors that are obscured in ensemble studies, paving the way for a more rational design of DAPP-based tools for chemical biology.

Q & A

Q. What are the recommended synthetic routes for 3,8-diamino-6-phenyl-phenanthridine, and how can purity be optimized?

- Methodological Answer: The compound can be synthesized via regioselective acylation or alkylation of phenanthridine derivatives. For example, intermediates like 5-ethyl-6-phenyl-phenanthridinium bromide (a structurally related compound) are synthesized by reacting phenanthridine cores with alkyl halides under anhydrous conditions . Purification involves column chromatography (silica gel, methanol/chloroform eluent) followed by recrystallization in DMF/water. Purity (>95%) is confirmed via HPLC with UV detection (λ = 254 nm) and NMR (δ 7.2–8.5 ppm for aromatic protons) .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer: The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents like DMSO or DMF (10–20 mg/mL). For cell-based assays, prepare a stock solution in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in phosphate-buffered saline (pH 7.4). Solubility can be enhanced using cyclodextrin-based carriers .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer: Use - and -NMR to confirm aromatic substitution patterns and amine proton environments. UV-Vis spectroscopy (λ~350–400 nm) identifies π-π* transitions in the phenanthridine core. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates the molecular formula (e.g., CHN, m/z 316.181) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer: Discrepancies in bioactivity (e.g., trypanocidal vs. negligible effects) may arise from differences in substituent regiochemistry or assay conditions. Validate structural integrity via X-ray crystallography or 2D-NMR (COSY, NOESY). Replicate assays under standardized protocols: fixed pH (7.4), temperature (37°C), and cell lines (e.g., Trypanosoma brucei cultures) .

Q. What strategies enable selective functionalization of the 3,8-diamino groups for derivative synthesis?

- Methodological Answer: Protect the amino groups with Boc or Fmoc reagents before introducing substituents. For example, acylation with succinic anhydride in DMF at 60°C yields mono- or di-acylated derivatives. Monitor reaction progress via TLC (R shift from 0.3 to 0.6 in ethyl acetate/hexane) and deprotect with TFA/DCM .

Q. How do steric and electronic effects influence the compound’s interaction with DNA or proteins?

- Methodological Answer: Perform molecular docking simulations (AutoDock Vina) using the crystal structure of DNA topoisomerase II or G-quadruplex DNA. Compare binding energies (ΔG) of derivatives with varying substituents. Validate experimentally via fluorescence quenching assays (K calculation) or surface plasmon resonance (SPR) .

Handling and Safety Considerations

- Toxicity: Limited data; assume acute toxicity (LD > 500 mg/kg in rodents). Use PPE (gloves, lab coat) and work in a fume hood .

- Storage: Store at –20°C in amber vials under argon to prevent oxidation .

Contradictions and Knowledge Gaps

- Ecotoxicity: No data on biodegradability or bioaccumulation; conduct OECD 301F tests for environmental risk assessment .

- Mechanistic Ambiguity: Conflicting reports on DNA intercalation vs. enzyme inhibition; use single-molecule imaging (AFM or TEM) for clarification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.